molecular formula C15H11N B12640739 3-(Azulen-1-yl)pyridine CAS No. 921228-56-0

3-(Azulen-1-yl)pyridine

Cat. No.: B12640739
CAS No.: 921228-56-0
M. Wt: 205.25 g/mol
InChI Key: TZEDBNRWOQUJQE-UHFFFAOYSA-N
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Description

3-(Azulen-1-yl)pyridine: is a compound that combines the azulene and pyridine moieties. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azulen-1-yl)pyridine typically involves the reaction of azulene derivatives with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene acts as the electron donor and pyridine as the electron acceptor. The reaction conditions often involve the use of strong electrophilic reagents and solvents like ethanol .

Another method involves the use of pyranylium salts. The reaction of 4-(3-substituted azulen-1-yl)-2,6-diphenylpyranylium salts with ammonium acetate in boiling ethanol can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Azulen-1-yl)pyridine can undergo various types of chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the azulene moiety, it can undergo electrophilic substitution reactions.

    Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents such as alkyl halides and bases (e.g., sodium hydroxide) are used.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives of this compound, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Properties

CAS No.

921228-56-0

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

3-azulen-1-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-5-12-8-9-15(14(12)7-3-1)13-6-4-10-16-11-13/h1-11H

InChI Key

TZEDBNRWOQUJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C3=CN=CC=C3

Origin of Product

United States

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